molecular formula C11H12O3 B1678440 Piperonylacetone CAS No. 55418-52-5

Piperonylacetone

Cat. No. B1678440
CAS RN: 55418-52-5
M. Wt: 192.21 g/mol
InChI Key: TZJLGGWGVLADDN-UHFFFAOYSA-N
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Description

Piperonylacetone is a member of benzodioxoles . It is also known as 4-(3,4-Methylenedioxyphenyl)-2-butanone .


Synthesis Analysis

Piperonylacetone can be synthesized through various methods. One such method involves the hydrogenation of piperonylene-acetone, which is derived from cinnamomum petrophilum leaves oil, catalyzed by 5% Pd/C . Another method involves the oxidation of piperonyl alcohol . A biocatalytic method has also been reported, where the aryl-alcohol oxidase Pe AAO2 from Pleurotus eryngii P34 is used to convert piperonyl alcohol to piperonal .


Molecular Structure Analysis

The molecular formula of Piperonylacetone is C11H12O3 . Its structure is similar to that of ferulic acid .


Chemical Reactions Analysis

Piperonylacetone can undergo various chemical reactions. For instance, the aryl-alcohol oxidase Pe AAO2 from Pleurotus eryngii P34 can convert piperonyl alcohol to piperonal . Another study showed that a hydratase-lyase could catalyze a side-chain cleavage of 3,4-methylenedioxycinnamic acid (3,4-MDCA) to produce piperonal .


Physical And Chemical Properties Analysis

Piperonylacetone has a molecular weight of 192.21 g/mol . Its density is 1.2±0.1 g/cm3 . The boiling point is 294.5±9.0 °C at 760 mmHg . The refractive index is 1.539 .

Scientific Research Applications

  • Biocatalysis and Chiral Compound Synthesis : A study by Şahin (2018) in "Chirality" explores the use of bacterial strains, specifically Lactobacillus paracasei BD101, for the microbial reduction of compounds containing a piperonyl ring. This process efficiently produces chiral carbinols, highlighting the potential of these compounds in pharmaceutical and chemical synthesis (Şahin, 2018).

  • Insecticide Research : Harmatha and Nawrot (2002) in "Entomologia Experimentalis et Applicata" discuss the antifeedant activity of compounds with a methylenedioxyphenyl (piperonyl) structure against pests. This study indicates the potential use of piperonylacetone-related compounds in developing new insecticides or pest control methods (Harmatha & Nawrot, 2002).

  • Agricultural Applications : Research in "Pest Management Science" by Willoughby, Batterham, and Daborn (2007) examines how piperonyl butoxide, a compound related to piperonylacetone, influences the expression of detoxification genes in Drosophila melanogaster. This study suggests potential agricultural applications in pest management (Willoughby et al., 2007).

  • Environmental and Health Research : A study in "Environmental Science and Pollution Research" by Marchand, Dimier-Vallet, and Vidal (2018) addresses the environmental and health concerns of piperonyl butoxide. It proposes the use of vegetable oils as biorational and sustainable alternatives, offering insights into the ecological impact and safety of piperonylacetone-related compounds (Marchand et al., 2018).

  • Pharmacological Potential : Tomy et al. (2015) in "Chemical Biology & Drug Design" highlight the Lipoxygenase inhibitory activity of piperonylic acid, a derivative of piperine, which is structurally related to piperonylacetone. This points to potential therapeutic applications, particularly in inflammation-related conditions (Tomy et al., 2015).

  • Insecticide Synergism : Bingham et al. (2011) in "Tropical Medicine & International Health" discuss the use of piperonyl butoxide as a synergist to enhance the efficacy of pyrethroids against resistant Aedes aegypti mosquitoes. This indicates the role of piperonylacetone-related compounds in improving the effectiveness of existing insecticides (Bingham et al., 2011).

  • -related compounds (El-Merhibi et al., 2004).
  • Medicinal Use and Anti-Inflammatory Properties : Lima et al. (2020) conducted a systematic review on the Piper genus, including species structurally related to piperonylacetone, to assess their medicinal use and anti-inflammatory effects. This highlights the therapeutic potential of these compounds in treating inflammatory diseases (Lima et al., 2020).

  • Developmental Toxicity Studies : Everson et al. (2019) in "Environmental Health Perspectives" explore the developmental toxicity of piperonyl butoxide, particularly its impact on Sonic hedgehog signaling and morphogenesis. This study is crucial for understanding the developmental risks associated with exposure to piperonylacetone-related compounds (Everson et al., 2019).

  • Phytochemistry and Biological Activities : Salehi et al. (2019) provide a comprehensive review of the phytochemistry, biological activities, and applications of Piper species in "Molecules". This research offers insights into the diverse applications of piperonylacetone-related compounds in health and industry (Salehi et al., 2019).

Safety And Hazards

Piperonylacetone is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Future research could focus on the biosynthesis of Piperonylacetone, which remains unknown . The use of biocatalysts under mild reaction conditions could pave the way for more sustainable and environmentally friendly processes . The potential of Piperonylacetone in various microbial platforms for the biological production of piperonal could also be explored .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJLGGWGVLADDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047161
Record name 4-(1,3-Benzodioxol-5-yl)butan-2-one
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless crystals or white crystalline solid; Intensely sweet, floral aroma
Record name 4-(3,4-Methylenedioxyphenyl)-2-butanone
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Record name 4-(3,4-Methylenedioxyphenyl)-2-butanone
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Boiling Point

176.00 °C. @ 17.00 mm Hg
Record name 4-(3,4-Methylenedioxyphenyl)-2-butanone
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Solubility

Soluble in oils; insoluble in water, Soluble (in ethanol)
Record name 4-(3,4-Methylenedioxyphenyl)-2-butanone
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Product Name

Piperonyl acetone

CAS RN

55418-52-5
Record name Dulcinyl
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Record name Piperonyl acetone
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Record name 2-Butanone, 4-(1,3-benzodioxol-5-yl)-
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Record name 4-(1,3-Benzodioxol-5-yl)butan-2-one
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Record name 4-(1,3-benzodioxol-5-yl)butan-2-one
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Record name 4-(3,4-METHYLENEDIOXYPHENYL)-2-BUTANONE
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Record name 4-(3,4-Methylenedioxyphenyl)-2-butanone
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Melting Point

55 °C
Record name 4-(3,4-Methylenedioxyphenyl)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
AT Shulgin, P Jacob - Journal of Toxicology: Clinical Toxicology, 1982 - Taylor & Francis
… In recent years a safrole derivative, piperonylacetone, has … The chemical term "piperonylacetone" is potentially … sources under the-name piperonylacetone, a recent purchase from a …
Number of citations: 3 www.tandfonline.com
AT Shulgin, P Jacob III - Journal of Analytical Toxicology, 1982 - academic.oup.com
… ) has frequently called upon the precursor piperonylacetone, which is reductively aminated with … The second chemical has been made commercially available as piperonylacetone and, …
Number of citations: 16 academic.oup.com
AT Shulgin - Journal of psychoactive drugs, 1986 - Taylor & Francis
This article will present the factual material that exists in the literature representing the results of laboratory studies and scientific experimentation with methylenedioxymethamphetamine …
Number of citations: 350 www.tandfonline.com
CJ Schmidt - Journal of Pharmacology and Experimental …, 1987 - Citeseer
… (±)-MDMA was synthesized from methylenedioxyphenylacetone (piperonylacetone) and methylamine as described by Braun et a!.(1980). The structure was verified using NMR …
Number of citations: 656 citeseerx.ist.psu.edu
AT SHULGIN - thevespiary.org
This article will present the factual material that upto 1972, MDMA wasentered with thephenethylamine exists in the literature representing the results of labora- name. Since then, the …
Number of citations: 10 www.thevespiary.org
HJ Sohilait, H Kainama - European Journal of Pure and Applied …, 2016 - idpublications.org
… Synthesis of piperonylacetone from piperonal … The obtained piperonylacetone can be proved through the presence … molecular weight of piperonylacetone. Concerning stereochemistry, …
Number of citations: 4 www.idpublications.org
U Braun, AT Shulgin, G Braun - Journal of Pharmaceutical Sciences, 1980 - Elsevier
… Procedure I-To a solution of 31.0 g of ethylamine hydrochloride in 110 ml of methanol were added 6.6 g of piperonylacetone (I, 37 mmoles) and then 3 g of sodium cyanoborohydride. …
Number of citations: 154 www.sciencedirect.com
U BRAUN, T SHULGIN - Journal of Pharmaceutical Sciences - thevespiary.org
… N -Ethyl-3,4-methyIenedioxyphenylisopropylamine (II c)— Procedure I—'I‘ca solution of 31.0 g of ethylamine hydrochloride in 110 ml of methanol were added 6.6 g of piperonylacetone (…
Number of citations: 4 www.thevespiary.org
K Hashimoto, H Maeda, K Hirai, T Goromaru - European Journal of …, 1993 - Elsevier
The present study was undertaken to examine the drug interactions between 3,4-methylenedioxymethamphetamine (MDMA) and paroxetine or several compounds including the 3,4-…
Number of citations: 14 www.sciencedirect.com
L CA - Citeseer
… These were all synthesized by the NaCNBH3 reduction method from the appropriate amine salt and piperonylacetone. Also. the N- ethyl-N-methyl, and the NN-diethyl homologs were …
Number of citations: 2 citeseerx.ist.psu.edu

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